molecular formula C11H21N B1143041 N,N-diethyl-2-aminonorbornane CAS No. 177721-63-0

N,N-diethyl-2-aminonorbornane

Cat. No.: B1143041
CAS No.: 177721-63-0
M. Wt: 167.29
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Description

N,N-Diethyl-2-aminonorbornane is a bicyclic amine derivative featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a diethylamino group at the 2-position. The norbornane framework imparts significant steric rigidity and conformational constraints, distinguishing it from linear or monocyclic amines. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

N,N-diethylbicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-3-12(4-2)11-8-9-5-6-10(11)7-9/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDMHDXIMSCHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-aminonorbornane typically involves the reaction of norbornene with diethylamine. One common method is the reductive amination of norbornene using diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-aminonorbornane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-aminonorbornane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies, particularly in the field of neurochemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-aminonorbornane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the context of its use in research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N,N-diethyl-2-aminonorbornane and related compounds:

Compound Core Structure Functional Group(s) Substituent Position Key Properties/Applications
This compound Norbornane Diethylamino 2 High rigidity, moderate basicity
5-Norbornene-2-carboxylic acid () Norbornene (unsaturated) Carboxylic acid 2 Polar, acidic; used in polymer synthesis
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide () Norbornene Dicarboximide, 2-ethylhexyl 2,3 High lipophilicity; insecticide synergist
N,N-Diethylmonoethanolamine () Ethanolamine Diethylamino, hydroxyl N/A Hydrophilic; surfactant intermediate

Physicochemical Properties

  • Basicity: The diethylamino group in this compound confers moderate basicity (predicted pKa ~9–10), comparable to linear dialkylamines like N,N-diethylmonoethanolamine (pKa ~9.5). However, steric hindrance from the norbornane skeleton may reduce protonation kinetics.
  • Lipophilicity: The rigid bicyclic structure enhances lipophilicity compared to ethanolamine derivatives (e.g., logP ~2.5 vs. ~0.5 for N,N-diethylmonoethanolamine), but it is less lipophilic than N-(2-ethylhexyl)-norbornene dicarboximide (logP ~5.5).
  • Thermal Stability: Norbornane derivatives generally exhibit higher thermal stability than linear amines due to reduced conformational freedom.

Research Findings and Challenges

  • Bioactivity: Limited data exist on the biological activity of this compound. However, structurally related norbornene dicarboximides (e.g., MGK 264) show non-competitive inhibition of insect cytochrome P450 enzymes.
  • Solubility Issues : The compound’s low water solubility (inferred from logP) may limit pharmaceutical applications without formulation aids.
  • Synthetic Optimization: Current methods for norbornane functionalization require harsh conditions, necessitating development of milder protocols.

Biological Activity

N,N-diethyl-2-aminonorbornane (DENB) is a bicyclic amine that has garnered interest in the fields of neurochemistry and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound can be represented as follows:

  • Chemical Formula : C10_{10}H17_{17}N
  • Molecular Weight : 167.25 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of norbornene with diethylamine, often through reductive amination using sodium cyanoborohydride as a reducing agent. This process can be performed under mild conditions, yielding high-purity products suitable for biological studies.

This compound acts primarily as a ligand for various neurotransmitter receptors. Its mechanism of action involves:

  • Receptor Binding : Interaction with neurotransmitter receptors, potentially acting as an agonist or antagonist.
  • Modulation of Neurotransmission : Influencing physiological processes related to neurotransmitter release and uptake.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Key findings include:

  • Neurotransmitter Receptor Interaction : Studies suggest that DENB can modulate the activity of specific receptors involved in neurological functions, such as dopamine and serotonin receptors.
  • Potential Therapeutic Applications : Ongoing research is exploring its use in treating neurological disorders due to its ability to affect receptor activity .
  • In Vitro Studies : Preliminary in vitro studies have demonstrated that DENB can influence cell signaling pathways associated with neuroprotection and neurogenesis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
N,N-Diethyl-2-aminobicyclo[2.2.1]heptaneBicyclic amineNeuroactive properties
N,N-Diethyl-2-aminocyclohexaneCyclic amineLess potent than DENB in receptor binding
N,N-Diethyl-2-aminopentaneLinear amineSimilar amine functionality

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuropharmacological Studies : Research has indicated that DENB may exhibit analgesic properties similar to those of epibatidine, albeit with reduced toxicity . The compound's rigid bicyclic structure allows for specific interactions with receptor sites, enhancing its efficacy.
  • Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) profile of DENB are ongoing, focusing on its potential as a therapeutic agent for neurological conditions .
  • Toxicity Assessments : Initial toxicity assessments suggest that DENB has a favorable safety profile compared to other compounds in its class, making it a candidate for further research in drug development .

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